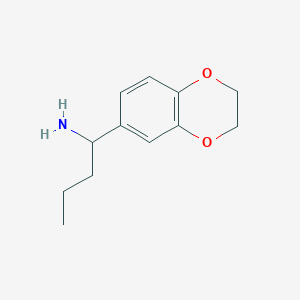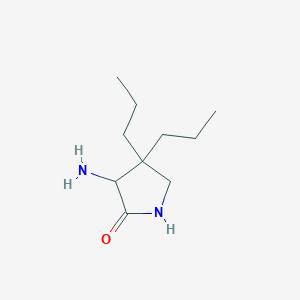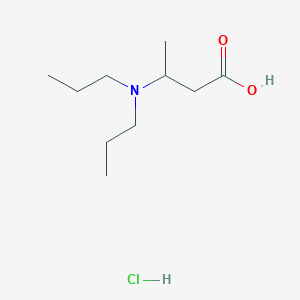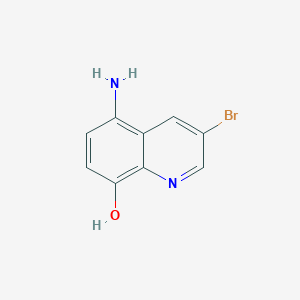![molecular formula C12H11NO3 B13234823 2-[3-Methyl-5-(pyridin-4-yl)furan-2-yl]acetic acid](/img/structure/B13234823.png)
2-[3-Methyl-5-(pyridin-4-yl)furan-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Methyl-5-(pyridin-4-yl)furan-2-yl]acetic acid is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a pyridine ring and a methyl group, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methyl-5-(pyridin-4-yl)furan-2-yl]acetic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Pyridine and Methyl Groups: The furan ring is then functionalized with pyridine and methyl groups using suitable reagents and catalysts.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-Methyl-5-(pyridin-4-yl)furan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[3-Methyl-5-(pyridin-4-yl)furan-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-[3-Methyl-5-(pyridin-4-yl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-Methyl-5-(pyridin-3-yl)furan-2-yl]acetic acid
- 2-[3-Methyl-5-(pyridin-2-yl)furan-2-yl]acetic acid
- 2-[3-Methyl-5-(pyridin-4-yl)furan-3-yl]acetic acid
Uniqueness
2-[3-Methyl-5-(pyridin-4-yl)furan-2-yl]acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-(3-methyl-5-pyridin-4-ylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-8-6-11(9-2-4-13-5-3-9)16-10(8)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) |
Clé InChI |
YNHVGWSJZPHXMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1)C2=CC=NC=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13234753.png)


![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13234770.png)

![tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13234777.png)

![6-(Propan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13234784.png)



![4-[(Propan-2-yloxy)methyl]piperidin-2-one](/img/structure/B13234815.png)
![4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13234819.png)
